2-Bromo-1-cyclohexylethanone, also known as 1-bromo-2-cyclohexylethyl methyl ketone, is an organic molecule with the chemical formula C₈H₁₃BrO. It belongs to a class of compounds called bromoketones, which contain a bromine atom and a ketone functional group. (PubChem: )
2-Bromo-1-cyclohexylethanone is an organic compound with the molecular formula and a CAS number of 56077-28-2. It features a cyclohexyl group attached to the carbon adjacent to a bromine atom and a ketone functional group. The compound is classified as a bromo ketone, which indicates the presence of both bromine and a carbonyl group in its structure. Its chemical structure can be represented as follows:
textBr | C6H11-C-CO-CH3
This compound is known for its utility in organic synthesis, particularly as a reagent in various
These reactions highlight its versatility as a building block in organic synthesis.
The synthesis of 2-Bromo-1-cyclohexylethanone can be achieved through several methods:
2-Bromo-1-cyclohexylethanone serves multiple purposes in various fields:
Interaction studies involving 2-Bromo-1-cyclohexylethanone primarily focus on its reactivity with other chemical species. Investigations into its behavior during nucleophilic substitution and addition reactions provide insights into how it interacts with various nucleophiles. Additionally, studies on its toxicity indicate that it can be harmful if ingested or if it comes into contact with skin .
Several compounds share structural similarities with 2-Bromo-1-cyclohexylethanone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Bromo-1-phenylethanone | Structure | Aromatic ring enhances reactivity |
| 2-Chloro-1-cyclohexylethanone | Structure | Chlorine instead of bromine affects properties |
| 3-Bromo-1-cyclohexylpropanone | Structure | Different position of bromine alters reactivity |
| 2-Iodo-1-cyclohexylethanone | Structure | Iodine substitution may influence biological activity |
These compounds are unique due to their functional groups and positions, which affect their chemical behavior and potential applications.
Corrosive;Irritant